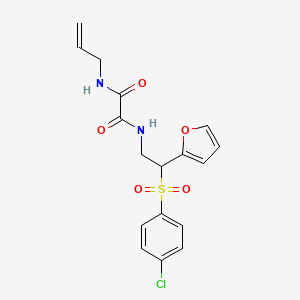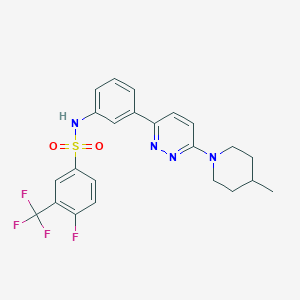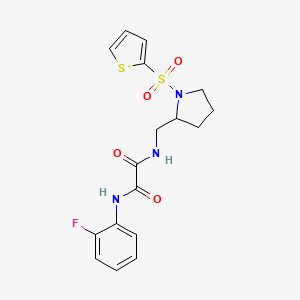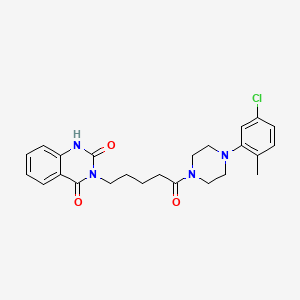
N1-allyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide
Overview
Description
N1-allyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as ACFSOE and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of ACFSOE is not fully understood. However, recent studies have suggested that ACFSOE exerts its effects by inhibiting the activity of specific enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the degradation of extracellular matrix proteins, while COX-2 is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
ACFSOE has been reported to exhibit various biochemical and physiological effects. Studies have shown that ACFSOE can inhibit the activity of MMPs and COX-2, thereby reducing the degradation of extracellular matrix proteins and the production of pro-inflammatory prostaglandins. Additionally, ACFSOE has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. Furthermore, ACFSOE has been reported to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
ACFSOE has several advantages for lab experiments. It is relatively easy to synthesize, and high purity can be achieved using various methods. Additionally, ACFSOE has been reported to exhibit potent anti-inflammatory and neuroprotective activity, making it a potential candidate for drug development. However, there are also limitations to using ACFSOE in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on specific enzymes and pathways.
Future Directions
There are several future directions for research on ACFSOE. One potential direction is to investigate its effects on specific enzymes and pathways involved in cancer progression, neurodegeneration, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route for ACFSOE in different disease models. Furthermore, the development of ACFSOE derivatives with improved pharmacokinetic and pharmacodynamic properties is another potential direction for future research. Overall, ACFSOE has significant potential for drug development and further research is warranted to fully explore its therapeutic potential.
Scientific Research Applications
ACFSOE has been studied for its potential application in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Recent studies have reported that ACFSOE can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. Additionally, ACFSOE has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for neuroprotection. Furthermore, ACFSOE has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSDFVKDYLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3410176.png)

![5-chloro-2-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3410202.png)


![2,5-dichloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410224.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3410232.png)


![N-allyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B3410247.png)
![8-allyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3410248.png)
![N-allyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B3410256.png)

